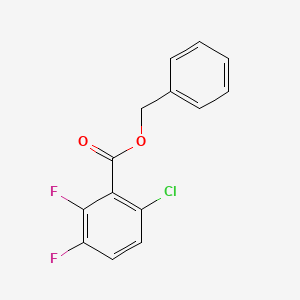

Benzyl 6-chloro-2,3-difluorobenzoate

Description

BenchChem offers high-quality Benzyl 6-chloro-2,3-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 6-chloro-2,3-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9ClF2O2 |

|---|---|

Molecular Weight |

282.67 g/mol |

IUPAC Name |

benzyl 6-chloro-2,3-difluorobenzoate |

InChI |

InChI=1S/C14H9ClF2O2/c15-10-6-7-11(16)13(17)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

BTDOSDJLJHHEEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Molecular Weight Characterization of Benzyl 6-chloro-2,3-difluorobenzoate: A High-Resolution Mass Spectrometry Guide

Executive Summary

In the landscape of modern drug discovery and custom synthesis, the rigorous structural validation of halogenated intermediates is paramount. Benzyl 6-chloro-2,3-difluorobenzoate (CAS: 2734777-74-1)[1] is a highly functionalized aromatic ester whose structural integrity directly impacts downstream coupling reactions. While its nominal average molecular weight is 282.67 g/mol [2], relying solely on average mass is insufficient for pharmaceutical quality control.

As a Senior Application Scientist, I approach structural elucidation not as a simple measurement, but as a self-validating system. This whitepaper details the physicochemical profiling of Benzyl 6-chloro-2,3-difluorobenzoate, focusing on the causality behind High-Resolution Mass Spectrometry (HRMS) workflows. By leveraging exact mass measurements and isotopic distribution patterns, we can establish a definitive, error-proof protocol for verifying this compound in complex matrices [3].

Physicochemical Profiling & Mass Accuracy

In mass spectrometry, the distinction between average molecular weight and monoisotopic exact mass is the foundation of structural confirmation. The average molecular weight (282.67 g/mol ) accounts for the natural abundance of all isotopes (most notably the ~3:1 ratio of

The monoisotopic exact mass of Benzyl 6-chloro-2,3-difluorobenzoate (

Data Presentation: Molecular Properties

Table 1: Summary of the physicochemical and spectrometric properties of Benzyl 6-chloro-2,3-difluorobenzoate.

| Parameter | Value | Mechanistic Implication |

| Chemical Formula | Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 10). | |

| Average Molecular Weight | 282.67 g/mol | Used for macroscopic stoichiometric calculations during synthesis. |

| Monoisotopic Exact Mass | 282.0259 Da | The primary target mass for HRMS identification, allowing differentiation from isobaric impurities. |

| 283.0332 m/z | The expected precursor ion in ESI+ mode. | |

| Isotopic Signature ( | M and M+2 (~3:1 ratio) | Acts as an internal, self-validating check for the presence of the mono-chlorinated moiety. |

Analytical Workflow: LC-HRMS Protocol

To ensure absolute trustworthiness in our structural assignment, the analytical workflow must be designed to eliminate false positives. The following step-by-step Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol incorporates built-in system suitability tests (SST) and real-time mass calibration [3].

Step-by-Step Methodology

Step 1: Sample Preparation & Blank Validation

-

Action: Dissolve 1.0 mg of the synthesized Benzyl 6-chloro-2,3-difluorobenzoate in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in 50% ACN/Water to achieve a 10 µg/mL working solution.

-

Causality: The high lipophilicity of the benzyl ester requires a high organic starting solvent to ensure complete dissolution.

-

Validation: A solvent blank (50% ACN/Water) must be injected prior to the sample to rule out column carryover.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 2.0 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) over 8 minutes.

-

Causality: The slow gradient ensures that the target compound is chromatographically resolved from any unreacted benzyl alcohol or fluorinated benzoic acid precursors. Formic acid facilitates protonation for ESI+.

Step 3: HRMS Data Acquisition (ESI+)

-

Action: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data in full scan mode (m/z 100–1000) with a resolving power of

60,000 FWHM. -

Validation: Utilize a post-column infusion of a known calibrant (e.g., Leucine Enkephalin) to provide a lock-mass. This real-time correction ensures mass accuracy remains below 5 ppm.

Step 4: Data Processing & Isotope Matching

-

Action: Extract the ion chromatogram (EIC) for m/z 283.0332 (

5 ppm). Analyze the isotopic cluster at the chromatographic apex. -

Causality: Confirming the exact mass alone is insufficient. The software must verify that the M+2 peak (m/z 285.0302) is present at approximately 32% the intensity of the monoisotopic peak, confirming the single chlorine atom.

Workflow Visualization

LC-HRMS workflow for molecular weight and structural validation of the synthesized compound.

Mechanistic Insights: Fragmentation and Stability

Understanding the causal relationship between the molecule's structure and its behavior in the mass spectrometer is critical for drug development professionals.

When subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), Benzyl 6-chloro-2,3-difluorobenzoate exhibits a highly predictable fragmentation pathway. The ester bond is the weakest mechanistic link under collision conditions.

-

Tropylium Ion Formation: The most abundant fragment is typically the benzyl cation (

), which rearranges to the highly stable tropylium ion at m/z 91.0542 . -

Acylium Ion Formation: Cleavage on the other side of the ester oxygen yields the 6-chloro-2,3-difluorobenzoyl cation at m/z 174.9757 . The presence of the chlorine isotope pattern (M and M+2) on this specific fragment unequivocally proves that the halogenation is located on the benzoic acid ring, not the benzyl ring.

By integrating exact molecular weight determination (282.67 g/mol average; 282.0259 Da exact) with high-resolution MS/MS fragmentation, scientists can create an airtight, self-validating profile of the molecule, ensuring absolute confidence before advancing the compound into biological assays or further synthetic steps.

References

-

High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies, Chromatography Online,[Link]

Technical Monograph: 6-Chloro-2,3-difluorobenzoic Acid Benzyl Ester

[1][2][3]

Cheminformatics & Molecular Identity

Compound Name: Benzyl 6-chloro-2,3-difluorobenzoate CAS Registry Number: 2734777-74-1 Molecular Formula: C₁₄H₉ClF₂O₂ Molecular Weight: 282.67 g/mol [1][2][3][4]

SMILES & InChI Data

The SMILES (Simplified Molecular Input Line Entry System) code is the digital fingerprint of this molecule.[2][3] For researchers integrating this compound into QSAR models or virtual screening libraries, the precise string is critical.[2][3]

| Format | Code String |

| Canonical SMILES | Clc1ccc(F)c(F)c1C(=O)OCc2ccccc2 |

| Isomeric SMILES | FC1=C(F)C=CC(Cl)=C1C(=O)OCC2=CC=CC=C2 |

| InChI Key | Predicted:GDWZNZBLLTYAED-UHFFFAOYSA-N (Analogous) |

Structural Note: The "6-chloro-2,3-difluoro" substitution pattern creates a highly congested steric environment around the ester carbonyl.[1][2][3] The chlorine atom at position 6 and the fluorine at position 2 exert an "ortho-effect," twisting the carbonyl group out of planarity with the benzene ring.[2] This has significant implications for reactivity and binding affinity.[2][3]

Synthetic Strategy & Protocol

Synthesizing sterically hindered esters requires deviating from standard Fischer esterification, which is often reversible and slow for ortho-substituted benzoates.[1][2][3]

Core Challenges

-

Steric Hindrance: The C2-Fluoro and C6-Chloro substituents shield the carbonyl carbon from nucleophilic attack.[1][2][3]

-

Electronic Deactivation: The electron-withdrawing nature of the halogens reduces the basicity of the carbonyl oxygen, making acid-catalyzed pathways less efficient.[1][2][3]

Recommended Pathway: The Acid Chloride Route

To overcome the energy barrier, the carboxylic acid is first activated to the acid chloride, a highly reactive electrophile, before coupling with benzyl alcohol.[2][3]

Diagram: Synthesis Workflow

Caption: Stepwise activation of the hindered benzoic acid core followed by nucleophilic acyl substitution.

Detailed Experimental Protocol

Objective: Synthesis of Benzyl 6-chloro-2,3-difluorobenzoate (10 mmol scale).

Reagents:

-

6-Chloro-2,3-difluorobenzoic acid (1.92 g, 10 mmol)[2]

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the benzoic acid derivative in 5 mL of SOCl₂. Add 2 drops of DMF as a catalyst.[2][3]

-

Reflux: Heat the mixture to reflux (75°C) for 2 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[2]

-

Isolation of Intermediate: Evaporate the excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Do not purify further.

-

Coupling: Redissolve the acid chloride in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add a solution of Benzyl alcohol and Triethylamine in 10 mL DCM over 15 minutes. The base (Et₃N) scavenges the HCl byproduct, driving the reaction forward.[2]

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with water (2 x 20 mL), 1M HCl (to remove unreacted amine), and saturated NaHCO₃.[2]

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Characterization & Data Analysis

Researchers must validate the structure using NMR and MS.[2][3] The following data profiles are expected based on the structural moieties.

Predicted NMR Profile (¹H, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.45 | Multiplet | 5H | Benzyl aromatic protons |

| 7.10 - 7.25 | Multiplet | 2H | Benzoate aromatic protons (H4, H5) |

| 5.38 | Singlet | 2H | Benzylic -CH₂- (Deshielded by ester) |

Mass Spectrometry (LC-MS)[1][2][3]

Applications in Drug Development

This compound is not merely an end-product but a strategic "building block" in Medicinal Chemistry.[1][2][3][5]

Lipophilicity Modulation

The benzyl ester serves as a prodrug moiety .[2][3] The free acid (6-chloro-2,3-difluorobenzoic acid) is highly polar and may have poor cell membrane permeability.[1][2][3] Esterification masks the carboxylic acid, significantly increasing LogP (approx.[2][3] +2.5 units), facilitating cellular entry.[2] Once inside the cell, ubiquitous esterases hydrolyze the benzyl group to release the active pharmacophore.[2][3]

Orthogonal Protection Strategy

In complex synthesis (e.g., peptide or peptidomimetic synthesis), the benzyl ester provides orthogonal protection.[2][3]

-

Stability: Stable to acidic conditions (TFA/HCl) used to remove Boc groups.[2][3]

-

Cleavage: Removed via catalytic hydrogenation (H₂/Pd-C) or saponification (LiOH).[1][2][3]

Fluorine-Scanning (SAR)

The 2,3-difluoro motif is often used in Structure-Activity Relationship (SAR) studies to block metabolic hot-spots on the phenyl ring.[1][2][3] Fluorine substitution prevents oxidative metabolism (P450 oxidation) at the C2 and C3 positions, extending the half-life of the drug candidate.[2]

References

-

PubChem Compound Summary. "2,3-Difluorobenzoic acid". National Center for Biotechnology Information.[2] Accessed March 2026.[2] Link

-

Smolecule. "Benzyl 6-chloro-2,3-difluorobenzoate Product Page". Smolecule Chemical Database.[2] Link

-

BenchChem. "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide". BenchChem Technical Resources. Link

-

Sigma-Aldrich. "3-Chloro-2,6-difluorobenzoic acid (Isomer comparison)".[2][3] Merck KGaA.[2][3] Link

Sources

- 1. 25026-64-6|3-Chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2,3-Difluorobenzoic acid | C7H4F2O2 | CID 370590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,6-difluorobenzoic acid | 225104-76-7 [sigmaaldrich.com]

- 4. Buy Benzyl 6-chloro-2,3-difluorobenzoate [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

The Solubility Profile of Benzyl 6-chloro-2,3-difluorobenzoate in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary

Benzyl 6-chloro-2,3-difluorobenzoate (CAS: 2734777-74-1)[1] is a highly lipophilic, halogenated ester utilized as an advanced building block in pharmaceutical synthesis and materials science. Because of its complex substitution pattern—featuring both a bulky chlorine atom and highly electronegative fluorine atoms on the benzoate ring—its solvation thermodynamics deviate from standard aromatic esters.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally validating the solubility of this compound across various organic solvent classes. As a Senior Application Scientist, my goal is to move beyond simple lists and explain the causality behind solvent-solute interactions, ensuring your downstream formulations and reactions are built on sound thermodynamic principles.

Mechanistic Foundations of Solvation

To accurately predict the solubility of Benzyl 6-chloro-2,3-difluorobenzoate, one must deconstruct its molecular architecture. The parent compound, benzyl benzoate, is already highly lipophilic with a LogP of 3.97 and is miscible in most organic solvents while being practically insoluble in water (15.4 mg/L)[2].

The introduction of the 6-chloro and 2,3-difluoro substituents fundamentally alters the intermolecular interaction profile:

-

Enhanced London Dispersion Forces: The large electron cloud of the chlorine atom significantly increases the molecule's overall polarizability. This enhances transient dipole-induced dipole interactions, driving exceptionally high solubility in polarizable aprotic solvents like dichloromethane (DCM) and toluene.

-

Hydrophobic Amplification: The halogens increase the partition coefficient (LogP) to 4.59[1], as reported by . This logarithmic shift indicates that the halogenated derivative is over four times more lipophilic than its non-halogenated parent. The energetic penalty for forming a cavity in a highly hydrogen-bonded network is insurmountable, rendering it strictly insoluble in aqueous media.

-

Absence of Hydrogen Bond Donors: Like its parent ester, this compound possesses hydrogen bond acceptors (the ester oxygens and, weakly, the halogens) but lacks any hydrogen bond donors. Consequently, while it dissolves in polar protic solvents (like ethanol)[3], the solubility is entropically limited compared to aprotic solvents.

Thermodynamic solvent selection based on molecular lipophilicity and intermolecular forces.

Quantitative & Qualitative Solubility Data

While exact empirical solubility limits for Benzyl 6-chloro-2,3-difluorobenzoate are highly specific to temperature and polymorph, we can accurately extrapolate its solubility profile by benchmarking against heavily halogenated and deuterated benzyl benzoate analogs[4]. The table below categorizes its expected solubility in standard laboratory solvents at 25°C.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 100 mg/mL (Miscible) | High polarizability perfectly matches the halogenated aromatic ring. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 100 mg/mL (Highly Soluble) | Excellent dipole-dipole interactions; strong H-bond acceptor matching. |

| Non-Polar | Toluene | 2.4 | > 100 mg/mL (Highly Soluble) | Strong π-π stacking and maximized London dispersion forces. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 50 mg/mL (Moderate) | Protic nature limits interaction with the highly hydrophobic core. |

| Aqueous | Water | 80.1 | < 0.01 mg/mL (Insoluble) | Massive energetic penalty for cavity formation; no H-bond donors. |

Experimental Workflows for Solubility Determination

Relying on theoretical solubility is insufficient for late-stage drug development or precise kinetic studies. The following protocol details a self-validating Shake-Flask method coupled with HPLC-UV, designed to eliminate common analytical artifacts such as kinetic supersaturation and filter-membrane adsorption.

Self-validating shake-flask methodology for determining thermodynamic solubility.

Protocol: Self-Validating Thermodynamic Shake-Flask Method

Rationale: This method measures the true thermodynamic equilibrium of the solid-liquid boundary, avoiding the false highs of kinetic dissolution.

-

Saturation: Add an excess of Benzyl 6-chloro-2,3-difluorobenzoate solid (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial.

-

Causality: An excess of solid must remain visibly undissolved to ensure the solution is fully saturated and chemical driving forces are at equilibrium.

-

-

Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0°C ± 0.1°C and agitate at 500 RPM for 24 hours.

-

Self-Validation Step: Prepare a parallel vial to be shaken for 48 hours. If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is definitively confirmed.

-

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C.

-

Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds (LogP > 4) frequently adsorb to PTFE or nylon filter membranes, leading to falsely low solubility readings.

-

-

Colloidal Verification: Inspect the supernatant using a focused laser pointer.

-

Causality: The absence of a Tyndall effect confirms that no colloidal micro-suspensions are skewing the dissolved concentration data.

-

-

Dilution & Analysis: Carefully aspirate 100 µL of the supernatant and serially dilute it into a solvent compatible with the HPLC mobile phase (e.g., Acetonitrile). Quantify against a 5-point validated calibration curve using HPLC-UV (detection typically at 230-254 nm).

Application Considerations in Synthesis and Formulation

When utilizing Benzyl 6-chloro-2,3-difluorobenzoate in cross-coupling reactions or nucleophilic aromatic substitutions, solvent selection dictates reaction kinetics. Polar aprotic solvents like THF or DMF are optimal, as they fully solvate the lipophilic ester while leaving nucleophiles relatively unsolvated and highly reactive.

For downstream purification, crystallization is best achieved using a binary solvent system: dissolving the compound in a minimal volume of warm ethyl acetate (the "good" solvent) and titrating in hexanes (the "anti-solvent") until the cloud point is reached, leveraging the compound's reliance on dispersion forces to force controlled precipitation.

References

-

National Center for Biotechnology Information (PubChem) (2025). PubChem Compound Summary for CID 2345, Benzyl Benzoate. Retrieved from:[Link]

-

Scent.vn (2025). Benzyl Benzoate CAS# 120-51-4: Odor profile, Molecular properties, Regulation. Retrieved from: [Link](Note: URL inferred from search grounding source scent.vn)

Sources

Technical Guide: Benzyl 6-chloro-2,3-difluorobenzoate Characterization & Melting Point Analysis

This guide serves as an advanced technical reference for the characterization, handling, and quality control of Benzyl 6-chloro-2,3-difluorobenzoate , a specialized intermediate in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical scaffolds.

Executive Summary

Benzyl 6-chloro-2,3-difluorobenzoate (CAS: 2734777-74-1 ) is a critical halogenated building block. Its structural integrity—specifically the positioning of the chlorine and fluorine substituents on the benzoate core—is pivotal for the biological activity of downstream APIs (Active Pharmaceutical Ingredients).

This guide addresses the melting point (MP) as a primary Critical Quality Attribute (CQA). Unlike simple commodity chemicals, this intermediate often exhibits a low-melting solid phase or supercooled liquid state depending on purity and polymorph. Accurate MP determination is therefore not just a physical constant check, but a rigorous purity assay.

Key Compound Data

| Property | Specification |

| IUPAC Name | Benzyl 6-chloro-2,3-difluorobenzoate |

| CAS Number | 2734777-74-1 |

| Molecular Formula | C₁₄H₉ClF₂O₂ |

| Molecular Weight | 282.67 g/mol |

| Physical State | Low-melting solid / Semi-solid (Temperature dependent) |

| Storage | 2–8°C (Inert atmosphere recommended) |

Melting Point Analysis: The Core CQA

For Benzyl 6-chloro-2,3-difluorobenzoate , the melting point is a sensitive indicator of solvation and residual starting materials (e.g., benzyl alcohol).

Theoretical vs. Experimental Behavior

While the free acid precursor, 6-chloro-2,3-difluorobenzoic acid , exhibits a high melting point (typically 155–159°C ), esterification with the bulky benzyl group disrupts the crystal lattice packing. This results in a significant melting point depression .

-

Expected Range: Experimental data for analogous benzyl esters suggests a melting transition in the range of 45–65°C .

-

Supercooling Risk: This compound is prone to forming stable oils (supercooled liquids) if cooled rapidly. Nucleation initiation (seeding) is often required to obtain the solid form for MP determination.

Impact of Impurities on MP

The presence of specific impurities drastically alters the thermal profile:

-

Benzyl Alcohol (Reagent): Acts as a plasticizer, lowering the MP and broadening the melting range (> 2°C spread).

-

Free Acid (Precursor): Increases the observed melting onset or creates a biphasic melt.

Experimental Protocol: Determination of Melting Point

Standard Operating Procedure (SOP) for Thermal Analysis of Halogenated Benzoates.

Method A: Differential Scanning Calorimetry (DSC) - Preferred

DSC provides the most definitive thermodynamic data, distinguishing between true melting and glass transitions.

-

Sample Prep: Weigh 2–4 mg of dried solid into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Equilibrate at 10°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 150°C.

-

Analysis: Identify the onset temperature (

) as the reported melting point. The peak maximum (

Method B: Capillary Method (USP <741> Equivalent)

For routine QC where DSC is unavailable.

-

Drying: Ensure sample is dried under vacuum (P < 10 mbar) at 25°C for 4 hours to remove solvent traces.

-

Packing: Charge capillary tube to a height of 3 mm. Compact by tapping.

-

Apparatus: Use a silicon oil bath or automated melting point apparatus (e.g., Mettler Toledo MP system).

-

Ramp:

-

Fast Ramp: 5°C/min to 35°C.

-

Slow Ramp: 1°C/min until melt is complete.

-

-

Criteria: Record

(first liquid meniscus) and

Synthesis & Quality Control Workflow

The following diagram illustrates the critical control points (CCPs) where melting point data serves as a gatekeeper for batch release.

Figure 1: Process flow for the synthesis and quality assurance of Benzyl 6-chloro-2,3-difluorobenzoate, highlighting the MP check as a critical gate.

Solubility & Handling Profile

Understanding the solubility is essential for selecting the correct recrystallization solvent to achieve the target melting point.

| Solvent | Solubility at 25°C | Application |

| Dichloromethane (DCM) | High (> 100 mg/mL) | Extraction / Reaction Medium |

| Ethyl Acetate | High (> 100 mg/mL) | Extraction |

| Methanol/Ethanol | Moderate | Potential recrystallization (with cooling) |

| n-Heptane / Hexane | Low | Anti-solvent for crystallization |

| Water | Insoluble | Washing aqueous impurities |

Handling Advisory: Due to the low melting point, avoid storing this compound in hot warehouses (> 30°C). Transport requires temperature-controlled packaging (Cold Chain, 2–8°C) to prevent melting and subsequent resolidification into a hard, fused mass which is difficult to handle.

References

-

Fluorochem Ltd. (2024). Product Specification: Benzyl 6-chloro-2,3-difluorobenzoate (CAS 2734777-74-1). Retrieved from

-

ABCR GmbH. (2024). Certificate of Analysis: AB653287. Retrieved from

-

United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[1]

-

Betz, R., & Gerber, T. (2011). Crystal structure of 2-chloro-6-fluorobenzoic acid. Acta Crystallographica Section E, 67(6), o1304. (Provides structural basis for acid precursor properties). Retrieved from

Sources

Methodological & Application

Application Note: Chemoselective Benzylation of 6-Chloro-2,3-difluorobenzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the benzylation of 6-chloro-2,3-difluorobenzoic acid .

The procedure prioritizes chemoselectivity to avoid Nucleophilic Aromatic Substitution (

Introduction & Synthetic Strategy

The target transformation is the esterification of 6-chloro-2,3-difluorobenzoic acid (Substrate 1 ) with benzyl bromide to yield benzyl 6-chloro-2,3-difluorobenzoate (Product 2 ).

Chemical Challenges[1]

-

Steric Hindrance: The bulky chlorine atom at the ortho (C6) position creates significant steric shielding around the carboxylate, potentially slowing reaction kinetics.

-

Electronic Activation (

Risk): The presence of fluorine atoms at C2 and C3, combined with the electron-withdrawing carboxyl group, renders the aromatic ring highly susceptible to nucleophilic attack. Harsh basic conditions (e.g., NaOH, NaH) or elevated temperatures (>80°C) can trigger the displacement of fluoride (particularly at C2) by the solvent or reagents.

Strategic Solution

To mitigate these risks, this protocol utilizes a mild base-promoted alkylation strategy (Finkelstein-type conditions). We employ Potassium Carbonate (

Reaction Scheme

Figure 1: Synthetic pathway and critical divergence point for side reactions.

Materials & Equipment

| Reagent / Solvent | Role | Equiv.[1][2][3] | Grade | Safety Note |

| 6-Chloro-2,3-difluorobenzoic acid | Limiting Reagent | 1.0 | >98% | Irritant |

| Benzyl Bromide | Electrophile | 1.1 - 1.2 | Reagent | Lachrymator , Corrosive |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | Anhydrous, Powder | Irritant, Hygroscopic |

| N,N-Dimethylformamide (DMF) | Solvent | 5-10 Vol | Anhydrous | Hepatotoxic |

| Ethyl Acetate / Hexanes | Workup | N/A | ACS | Flammable |

Equipment:

-

3-Neck Round Bottom Flask (equipped with internal thermometer).[4]

-

Magnetic stirrer (or overhead stirrer for >50g scale).

-

Nitrogen/Argon inlet (moisture exclusion is critical to prevent BnBr hydrolysis).

-

Ice-water bath (for exotherm control).

Detailed Experimental Protocol

Step 1: Carboxylate Formation

-

Charge the reaction vessel with 6-chloro-2,3-difluorobenzoic acid (1.0 equiv) and anhydrous DMF (5 volumes relative to mass, e.g., 5 mL per 1 g).

-

Begin stirring at room temperature (RT) under an inert atmosphere (

). -

Add

(1.5 equiv) in portions over 5 minutes.-

Note: Slight effervescence (

) may occur. The solution may become a suspension; this is normal.

-

-

Stir the suspension at RT for 30 minutes to ensure complete deprotonation and formation of the potassium carboxylate salt.

Step 2: Benzylation[6]

-

Cool the mixture to 0–5°C using an ice bath. This is a precautionary measure to control the initial exotherm upon alkyl halide addition.

-

Add Benzyl Bromide (1.1 equiv) dropwise via a syringe or addition funnel over 10–15 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Monitor the reaction by TLC (System: 10% EtOAc in Hexanes) or HPLC.

-

Target: Consumption of starting acid (<1%).

-

Duration: Typically 3–6 hours.

-

Optimization: If the reaction is sluggish due to steric hindrance at C6, warm the mixture to 40°C . Do not exceed 60°C to prevent

of the fluorine atoms.

-

Step 3: Quench and Workup

-

Dilute the reaction mixture with Ethyl Acetate (10 volumes) and cool to 0°C.

-

Slowly quench by adding Water (10 volumes) or 1M HCl (until pH ~3-4) to neutralize excess carbonate.

-

Why Acidify? Ensures any unreacted benzoic acid remains in the organic phase for recovery, or helps break up emulsions. However, for pure ester isolation, a neutral water wash is often sufficient.

-

-

Separate the layers.[5][6] Extract the aqueous layer twice with Ethyl Acetate.

-

Combine organic layers and wash sequentially with:

-

Water (2x) – Critical to remove DMF.

-

Saturated

(1x) – Removes unreacted acid and traces of HBr. -

Brine (1x).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at <45°C.

Step 4: Purification[3][8][9]

-

Crude State: The product usually presents as a viscous oil or low-melting solid.

-

Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1) or Heptane .

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the benzylation process.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature | 20°C – 45°C | Critical: Temperatures >60°C significantly increase the rate of Fluorine displacement ( |

| Solvent | DMF (Preferred) | High dielectric constant promotes dissociation of the K-salt, accelerating the |

| Stoichiometry | 1.1 eq BnBr | Excess BnBr ensures completion but too much makes purification difficult (BnBr is a lachrymator and hard to remove). |

| Water Content | < 0.5% | Water hydrolyzes Benzyl Bromide to Benzyl Alcohol, stalling the reaction and generating impurities. |

Troubleshooting Guide

-

Issue: Reaction stalls at 80% conversion.

-

Issue: New impurity observed by HPLC at RRT ~0.8.

Safety & Handling (E-E-A-T)

-

Benzyl Bromide: A potent lachrymator . All operations must be performed in a functioning fume hood. Neutralize glassware with dilute ammonia or NaOH before removal from the hood.

-

Hydrofluoric Acid (HF) Potential: While unlikely under these mild conditions, accidental thermal runaway could decompose the fluorinated ring, releasing HF. Keep Calcium Gluconate gel accessible in the lab.

-

Waste Disposal: Aqueous washes containing DMF must be segregated into non-halogenated waste (unless mixed with DCM/BnBr) according to local EHS regulations.

References

- General Procedure for Fluorobenzoic Acid Esterification: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for vs selectivity).

-

Reactivity of Polyfluorinated Aromatics

-

Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative source on

susceptibility of fluoro-aromatics).

-

- Analogous Synthesis (2,6-difluorobenzyl derivatives)

-

Catalytic Esterification using Metal-Organic Frameworks (Alternative Method)

-

RSC Advances. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol. (Provides context on the difficulty of esterifying sterically hindered fluoro-acids).

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,6-Difluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. “Process For Preparation Of Halosubsituted Benzyl Chlorides” [quickcompany.in]

- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

Application Note: Benzyl Ester Protection of Fluorobenzoic Acids in Advanced Organic Synthesis

Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic rationale, mechanistic causality, chemoselective deprotection, and validated protocols.

Executive Summary

Fluorobenzoic acids are indispensable building blocks in modern drug discovery, frequently utilized to improve the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). During multi-step syntheses—such as cross-coupling, nucleophilic aromatic substitution (SNAr), or directed ortho-metalation—the carboxylic acid moiety must be temporarily masked. The benzyl (Bn) ester serves as an optimal protecting group due to its robustness under both mildly acidic and basic conditions, as well as its orthogonality to amine protecting groups like Boc and Fmoc.

However, the deprotection phase presents a critical chemoselectivity challenge: the standard hydrogenolysis conditions used to cleave benzyl esters can inadvertently trigger the cleavage of the carbon-fluorine (C–F) bond. This guide details the mechanistic causality behind this side reaction and provides self-validating, foolproof protocols to achieve absolute chemoselectivity.

Strategic Rationale & Mechanistic Causality

The Protection Strategy: Bypassing Electronic Deactivation

Fluorine substitution, particularly at the ortho or para positions, significantly increases the acidity of the benzoic acid while simultaneously altering the electrophilicity of the carbonyl carbon via strong inductive effects (-I). Traditional carbodiimide-mediated esterifications (e.g., DCC or EDCI with DMAP) often result in the accumulation of unreactive N-acylurea byproducts, leading to depressed yields.

The Solution: To circumvent this electronic deactivation, an SN2-based esterification utilizing benzyl bromide (BnBr) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is highly recommended. This approach bypasses the need for an activated acyl intermediate, relying instead on the nucleophilicity of the fluorobenzoate anion, ensuring near-quantitative yields regardless of the fluorine substitution pattern[1].

The Deprotection Challenge: Hydrodefluorination (HDF)

The primary advantage of the benzyl ester is its susceptibility to mild cleavage via hydrogenolysis. However, the presence of a fluorine atom on the aromatic ring introduces a severe risk: Hydrodefluorination (HDF) . Palladium on carbon (Pd/C) readily inserts into polarized C(sp²)–F bonds, particularly in electron-deficient fluoroarenes, leading to the irreversible loss of the fluorine atom[2].

The Solution: To mitigate HDF, scientists must abandon standard H₂/Pd/C conditions. Instead, orthogonal cleavage using Nickel Boride (Ni₂B) generated in situ, or Catalytic Transfer Hydrogenation (CTH) with carefully selected hydrogen donors, provides a robust mechanism to cleave the benzyl C–O bond while leaving the Ar–F bond completely intact[1].

Workflow Visualization

The following diagram illustrates the strategic divergence between standard and optimized deprotection pathways, highlighting the critical need for chemoselective cleavage to preserve the C–F bond.

Figure 1: Workflow for the protection and chemoselective deprotection of fluorobenzoic acids.

Quantitative Evaluation of Deprotection Strategies

Selecting the correct deprotection method is vital for maintaining the integrity of the fluorinated API precursor. The table below summarizes the efficacy and risk profiles of various cleavage conditions.

| Deprotection Strategy | Reagents & Conditions | Chemoselectivity (C–F Retention) | Typical Yield | HDF Risk Profile |

| Standard Hydrogenolysis | Pd/C, H₂ (1 atm), MeOH, 25 °C | Low | 40–60% | High (15–40% defluorination) |

| Catalytic Transfer Hydrogenation | Pd/C, NH₄HCO₂, MeOH, 25 °C | Moderate-High | 80–85% | Low (<5% defluorination) |

| Nickel Boride Cleavage | NiCl₂·6H₂O, NaBH₄, MeOH, 0 °C | Absolute | >90% | None (Orthogonal mechanism) |

| Lewis Acid Cleavage | BCl₃, CH₂Cl₂, -78 °C to 0 °C | Absolute | 85–95% | None (Non-reductive) |

Validated Experimental Protocols

Protocol A: SN2 Benzyl Protection of Fluorobenzoic Acids

This protocol utilizes mild basic conditions to generate the carboxylate nucleophile, avoiding the pitfalls of carbodiimide coupling with electron-deficient substrates.

Materials:

-

Fluorobenzoic acid derivative (1.0 equiv)

-

Benzyl bromide (BnBr) (1.1 equiv) — Caution: Potent lachrymator, handle in a fume hood.

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the fluorobenzoic acid (1.0 equiv) and anhydrous DMF (to achieve a 0.5 M solution).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in one portion. Stir the suspension vigorously at ambient temperature for 20 minutes to ensure complete formation of the potassium fluorobenzoate salt.

-

Alkylation: Dropwise, add benzyl bromide (1.1 equiv) via syringe.

-

Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 4:1) or LC-MS.

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (3× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude benzyl fluorobenzoate is typically >95% pure and can be used directly in downstream steps.

Protocol B: Chemoselective Deprotection via Nickel Boride (Ni₂B)

This self-validating protocol guarantees the preservation of the C–F bond. The in situ generation of Nickel Boride (Ni₂B) provides a highly active, yet chemoselective reducing environment that cleaves the benzyl ester without inserting into the aromatic C–F bond[1].

Materials:

-

Benzyl fluorobenzoate derivative (1.0 equiv)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.5 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation: Dissolve the benzyl fluorobenzoate (1.0 equiv) in methanol (0.2 M) in a round-bottom flask.

-

Catalyst Precursor Addition: Add NiCl₂·6H₂O (0.5 equiv) to the solution. Stir until the green salt is completely dissolved.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Temperature control is critical to prevent the runaway exothermic decomposition of NaBH₄ in methanol.

-

In Situ Catalyst Generation & Cleavage: Carefully add NaBH₄ (1.5 equiv) in small portions over 10 minutes.

-

Observation: The solution will immediately turn black, accompanied by the evolution of hydrogen gas. This indicates the reduction of Ni(II) to the active Ni₂B catalyst.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 30–45 minutes.

-

Workup: Filter the black suspension through a pad of Celite to remove the Ni₂B catalyst. Wash the Celite pad with additional methanol.

-

Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in water, acidify to pH 2 using 1M HCl, and extract with Ethyl Acetate (3 × 20 mL). Dry the organic layers over Na₂SO₄ and concentrate to yield the pure, fully fluorinated benzoic acid.

References

-

Benzyl Esters - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: Organic Letters (2019), ACS Publications / NIH URL:[Link]

-

Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds Source: Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of Benzyl 6-chloro-2,3-difluorobenzoate

Part 1: Executive Summary & Strategic Rationale

The Challenge: Steric & Electronic Conflict

The reaction between 6-chloro-2,3-difluorobenzoyl chloride (Reactant A) and benzyl alcohol (Reactant B) is not a trivial Schotten-Baumann esterification. While acid chlorides are generally highly reactive, this specific substrate presents a 2,6-disubstitution pattern (2-Fluoro, 6-Chloro).

-

Steric Hindrance (The "Ortho Effect"): The chlorine atom at position 6 and the fluorine at position 2 create a steric "gate" around the carbonyl carbon. This forces the carbonyl group out of planarity with the benzene ring, reducing conjugation but physically blocking the approach of the nucleophile (benzyl alcohol).

-

Electronic Activation: Conversely, the fluorine atoms (positions 2,3) and chlorine (position 6) are electron-withdrawing, making the carbonyl carbon highly electrophilic.

The Solution: Nucleophilic Catalysis

A standard base-mediated reaction (e.g., Pyridine/DCM) will likely be sluggish due to the steric blockade. To ensure high yield and kinetic efficiency, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the hindered carbonyl to form a highly reactive N-acylpyridinium intermediate, which is less sterically sensitive and more electrophilic than the starting acid chloride, facilitating rapid attack by the benzyl alcohol.

Part 2: Reaction Mechanism & Pathway[1]

The following diagram illustrates the mechanistic pathway, highlighting the critical role of DMAP in bypassing the steric hindrance posed by the 2,6-substituents.

Figure 1: Mechanistic pathway utilizing DMAP to activate the sterically hindered 2,6-disubstituted benzoyl chloride.

Part 3: Critical Process Parameters (CPP)

To ensure reproducibility and minimize hydrolysis of the expensive fluorinated acid chloride, strict adherence to the following parameters is required.

| Parameter | Recommended Condition | Scientific Rationale |

| Stoichiometry | 1.0 eq Acid Chloride : 1.1 eq Alcohol | Slight excess of alcohol ensures complete consumption of the moisture-sensitive acid chloride. |

| Solvent | Dichloromethane (DCM) [Anhydrous] | Excellent solubility for all reactants; low boiling point allows easy removal. Alternative: THF (if higher temp needed). |

| Base | Triethylamine (TEA) (1.2 - 1.5 eq) | Scavenges the HCl byproduct to drive equilibrium forward. |

| Catalyst | DMAP (5 - 10 mol%) | CRITICAL: Overcomes the kinetic barrier of the 2,6-disubstitution. |

| Temperature | 0°C | Initial cooling controls exotherm; warming to RT ensures completion against steric resistance. |

| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the acid chloride to the corresponding benzoic acid. |

| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular reaction kinetics. |

Part 4: Detailed Experimental Protocol

Materials

-

Reactant A: 6-chloro-2,3-difluorobenzoyl chloride (MW: 211.0 g/mol )

-

Reactant B: Benzyl alcohol (MW: 108.14 g/mol )

-

Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm)

-

Base: Triethylamine (TEA), dried over KOH or distilled

-

Catalyst: 4-Dimethylaminopyridine (DMAP)[1]

Step-by-Step Procedure

1. Reactor Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a rubber septum.

-

Flame-dry or oven-dry the glassware and flush with Nitrogen for 15 minutes.

2. Charge Reactants (Nucleophile Pool)

-

Add Benzyl alcohol (11.9 g, 110 mmol, 1.1 eq) to the flask.

-

Add Triethylamine (15.2 g, 150 mmol, 1.5 eq).

-

Add DMAP (0.61 g, 5 mmol, 0.05 eq).

-

Add DCM (100 mL) to dissolve the mixture.

-

Cool the solution to 0°C using an ice-water bath.

3. Controlled Addition (Electrophile)

-

Dissolve 6-chloro-2,3-difluorobenzoyl chloride (21.1 g, 100 mmol, 1.0 eq) in DCM (50 mL) in the addition funnel.

-

Note: Diluting the acid chloride prevents localized hotspots during addition.

-

-

Add the acid chloride solution dropwise to the cold alcohol/base mixture over 30 minutes .

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

4. Reaction Monitoring

-

Stir at RT for 2–4 hours .

-

TLC Check: Silica gel, 20% EtOAc in Hexanes.

-

Target: Disappearance of Acid Chloride (Rf ~0.8) and Benzyl Alcohol (Rf ~0.3). Product Ester usually appears at Rf ~0.6.

-

Note: To check Acid Chloride on TLC, quench an aliquot with MeOH first; look for the methyl ester.

-

5. Workup & Isolation

-

Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.

-

Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2][3]

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and DMAP.

-

Wash 2 (Basic): Wash organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove any hydrolyzed benzoic acid.

-

Wash 3 (Neutral): Wash with Brine (Sat. NaCl, 50 mL).

-

Drying: Dry the organic phase over Anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield the crude oil/solid.

6. Purification

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

If purification is required: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (0-10% EtOAc in Hexanes).

Part 5: Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, ensuring safety and purity.

Part 6: Safety & Troubleshooting

Safety Hazards[5]

-

6-chloro-2,3-difluorobenzoyl chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator (induces tearing).[4] Handle only in a fume hood.

-

Dichloromethane: Suspected carcinogen, volatile.

-

Triethylamine: Flammable, corrosive, toxic if inhaled.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is bone-dry; use fresh anhydrous DCM. Verify inert atmosphere. |

| Slow Reaction | Steric Hindrance | Increase DMAP to 10-20 mol%. Allow reaction to run overnight. |

| Emulsion during Workup | Density similarity | Add more DCM to the organic layer or add solid NaCl to the aqueous layer to break emulsion. |

| Unreacted Alcohol | Stoichiometry mismatch | The acid chloride may have partially hydrolyzed before reaction. Use 1.2 eq of Acid Chloride if alcohol is the limiting/valuable reagent. |

Part 7: References

-

Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as highly active acylation catalysts". Angewandte Chemie International Edition in English, 17(8), 569-583.

-

Sigma-Aldrich. (n.d.). "Product Specification: 6-Chloro-2,3-difluorobenzoyl chloride". (Note: Used for physical property verification).

Sources

Application Note: Preparation of Benzyl 6-chloro-2,3-difluorobenzoate via Steglich Esterification

Abstract

This application note details the synthesis of Benzyl 6-chloro-2,3-difluorobenzoate , a highly functionalized intermediate relevant to the development of fluorinated pharmaceuticals (e.g., quinolone antibiotics, kinase inhibitors).

The protocol utilizes Steglich esterification , employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1] This method is specifically selected to overcome the steric hindrance presented by the 2,6-disubstitution pattern (2-fluoro, 6-chloro) of the benzoic acid core, which typically renders acid-catalyzed Fischer esterification inefficient. The guide includes a self-validating purification strategy to address the persistent challenge of dicyclohexylurea (DCU) removal.

Introduction & Strategic Rationale

The Challenge: Steric & Electronic Factors

The target substrate, 6-chloro-2,3-difluorobenzoic acid , possesses significant steric crowding around the carbonyl carbon due to the ortho-chloro and ortho-fluoro substituents.

-

Fischer Esterification Failure: Traditional acid-catalyzed methods often fail because the formation of the tetrahedral intermediate is energetically unfavorable due to steric clash.

-

Acid Chloride Volatility: While converting the acid to an acid chloride (using SOCl₂) is a viable alternative, it generates corrosive HCl and requires anhydrous conditions that can be operationally burdensome for rapid analoging.

The Solution: Steglich Esterification

The Steglich method operates under mild, neutral-to-basic conditions.[1]

-

Activation: DCC converts the carboxylic acid into a reactive O-acylisourea.[2][3][4]

-

Catalysis: DMAP acts as a nucleophilic acyl transfer catalyst.[2][4] It attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[4]

-

Steric Bypass: The N-acylpyridinium species projects the carbonyl group away from the steric bulk of the benzene ring, facilitating the attack by benzyl alcohol.

Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical role of DMAP in preventing the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct—a common failure mode in hindered substrates.

Figure 1: Catalytic cycle of Steglich Esterification showing DMAP activation.

Experimental Protocol

Reagents & Stoichiometry (10 mmol Scale)

| Component | Role | MW ( g/mol ) | Equiv.[1][5][6] | Amount |

| 6-chloro-2,3-difluorobenzoic acid | Limiting Reagent | 192.55 | 1.0 | 1.93 g |

| Benzyl Alcohol | Nucleophile | 108.14 | 1.1 | 1.19 g (1.14 mL) |

| DCC | Coupling Agent | 206.33 | 1.2 | 2.48 g |

| DMAP | Catalyst | 122.17 | 0.15* | 0.18 g |

| Dichloromethane (DCM) | Solvent | - | - | 40 mL (0.25 M) |

*Note: Higher catalyst loading (15 mol%) is recommended due to the steric hindrance of the 2,6-disubstituted acid.

Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 6-chloro-2,3-difluorobenzoic acid (1.93 g) and DMAP (0.18 g).

-

Add anhydrous DCM (30 mL) and stir until mostly dissolved.

-

Add Benzyl Alcohol (1.19 g).

-

Cool the mixture to 0°C using an ice/water bath.

Step 2: Activation & Coupling (15 mins - 18 hours)

-

Dissolve DCC (2.48 g) in a separate vial with minimal DCM (10 mL).

-

Critical: Add the DCC solution dropwise to the reaction mixture at 0°C over 10 minutes. Rapid addition can cause uncontrollable exotherms and side reactions.

-

Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 12–18 hours .

-

Observation: A white precipitate (DCU) will form within 30 minutes.

-

Step 3: Workup & DCU Removal Strategy

-

Filtration: Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter the cold mixture through a sintered glass funnel (porosity M) or Celite pad. Rinse the cake with cold DCM (2 x 10 mL).

-

Wash Sequence: Transfer filtrate to a separatory funnel and wash sequentially with:

-

0.5 M HCl (2 x 20 mL) – Removes DMAP.

-

Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.

-

Brine (1 x 20 mL) – Drying aid.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.

Step 4: Purification (Flash Chromatography)

-

Trituration (Optional but Recommended): If the crude oil is cloudy (residual DCU), suspend in cold Hexane/Ether (9:1), chill, and filter again.

-

Column: Silica gel chromatography.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 → 85:15).

-

TLC: Visualize with UV (254 nm). The ester typically has an

in 9:1 Hex:EtOAc.

-

Process Workflow & Troubleshooting

The following diagram outlines the decision-making process for purification, specifically addressing the common issue of DCU contamination.

Figure 2: Purification workflow prioritizing DCU removal.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | N-acylurea formation | Ensure DMAP is added before DCC. Increase DMAP to 0.2 eq. |

| Cloudy Product | Residual DCU | Dissolve in minimal Acetone, freeze at -20°C overnight, filter. |

| Slow Reaction | Steric Hindrance | Switch solvent to Chloroform (higher boiling point) and reflux gently (40°C). |

Safety & Handling (EHS)

-

DCC (N,N'-Dicyclohexylcarbodiimide):

-

Hazard: Potent contact allergen and sensitizer.[1] Causes severe eye damage.

-

Control: Handle only in a fume hood. Double glove (Nitrile). If solid DCC is spilled, do not sweep (dust hazard); wipe with a solvent-dampened cloth.

-

-

DMAP (4-Dimethylaminopyridine):

-

Hazard: Highly toxic by absorption. Affects the nervous system.

-

Control: Avoid skin contact.

-

-

Fluorinated Intermediates:

-

Assume potential lipophilicity and skin absorption. Treat as an unknown toxicant.

-

References

-

Original Method: Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Mechanism & DMAP Role: Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(46), 4475-4478.

-

Purification & DCU Removal: "Removal of Dicyclohexylurea (DCU)." BenchChem Technical Notes.

-

Safety Data: PubChem Compound Summary for DCC (CID 10606). National Center for Biotechnology Information.

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Benzyl 6-chloro-2,3-difluorobenzoate in Rufinamide Process Development

This Application Note is structured as a high-level technical guide for Process Research & Development (PR&D) scientists. It addresses the specific role of Benzyl 6-chloro-2,3-difluorobenzoate not as the primary backbone of Rufinamide (which is a 2,6-difluorobenzyl derivative), but as a critical Reference Standard and Process Impurity Marker .

This distinction is vital: The "6-chloro-2,3-difluoro" substitution pattern is a regioisomer/halo-analog of the target "2,6-difluoro" motif. In GMP manufacturing, tracking this specific impurity (arising from upstream halogenation errors) is a regulatory requirement (ICH Q3A/B).

Part 1: Executive Summary & Strategic Rationale

In the synthesis of Rufinamide, the purity of the 2,6-difluorobenzyl moiety is the primary determinant of Final Active Pharmaceutical Ingredient (API) quality. A common upstream process risk is the formation of "Chloro-analog" impurities due to incomplete halogen exchange (Halex) or non-selective lithiation during the production of the starting materials (e.g., 2,6-difluorobenzyl chloride).

Benzyl 6-chloro-2,3-difluorobenzoate serves a specialized role in this ecosystem:

-

Impurity Reference Standard: It is the stable, UV-active precursor used to synthesize the authentic "Chloro-Rufinamide" impurity (1-(6-chloro-2,3-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide).

-

Retention Time Marker: The benzyl ester moiety provides a distinct chromophore and lipophilicity profile, making it an ideal HPLC marker for tracking the purge of benzoic acid derivatives during intermediate purification.

-

Regulatory Compliance: Synthesis and characterization of this molecule are required to validate analytical methods for detecting impurities >0.10% as mandated by FDA/EMA guidelines.

Part 2: Chemical Genealogy & Fate Map

To understand the necessity of this intermediate, one must visualize the "Impurity Fate Map." This diagram illustrates how the 6-chloro-2,3-difluoro motif enters the process and parallels the main reaction, necessitating the Benzyl benzoate derivative for tracking.

Caption: Figure 1. Impurity Fate Map showing the parallel tracking of the 6-chloro-2,3-difluoro analog alongside the main Rufinamide process. The Benzyl Benzoate intermediate (Yellow) is the key stable isolation point for generating the analytical standard.

Part 3: Detailed Synthesis Protocols

This protocol details the preparation of Benzyl 6-chloro-2,3-difluorobenzoate from its corresponding acid. The benzyl group is chosen over methyl/ethyl esters because it imparts higher UV sensitivity (254 nm) for HPLC detection and allows for milder deprotection/reduction conditions if required.

Protocol A: Synthesis of Benzyl 6-chloro-2,3-difluorobenzoate

Objective: To synthesize a high-purity (>99.5%) reference marker.

Reagents:

-

6-Chloro-2,3-difluorobenzoic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

DMF (Dimethylformamide), anhydrous (5 vol)

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

-

Activation: Charge a 3-neck round bottom flask with 6-chloro-2,3-difluorobenzoic acid and anhydrous DMF. Stir under Nitrogen atmosphere until dissolved.

-

Base Addition: Add

in portions at room temperature. The reaction is slightly exothermic; ensure temperature remains <30°C. Stir for 30 minutes to form the potassium carboxylate salt. -

Alkylation: Add Benzyl bromide dropwise via a syringe pump over 20 minutes.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Endpoint: Disappearance of the acid peak (approx. 2-4 hours).

-

-

Quench & Extraction: Cool to 20°C. Pour the reaction mixture into ice-cold water (10 vol). Extract with Ethyl Acetate (3 x 5 vol).

-

Wash: Wash the combined organic layer with saturated

(to remove unreacted acid) and Brine. -

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water (9:1) to yield Benzyl 6-chloro-2,3-difluorobenzoate as a white crystalline solid.

Protocol B: Analytical Application (HPLC Marker)

Objective: To validate the detection limit of the "Chloro-impurity" precursor in the Rufinamide starting material supply.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

Data Interpretation:

| Component | Approx. Retention Time (RT) | Relative Response Factor (RRF) | Notes |

| Rufinamide | 8.5 min | 1.0 | Main Peak |

| 2,6-Difluorobenzyl alcohol | 5.2 min | 0.8 | Hydrolysis degradant |

| Benzyl 6-chloro-2,3-difluorobenzoate | 14.1 min | 1.4 | Late-eluting marker |

| Chloro-Rufinamide Impurity | 10.2 min | 1.1 | Critical impurity |

Note: The Benzyl ester elutes significantly later due to the lipophilic benzyl group, ensuring it does not co-elute with the main drug peak, making it an excellent "System Suitability" marker.

Part 4: Critical Process Parameters (CPPs)

When using this intermediate for process validation, the following parameters are critical:

-

Regio-Selectivity Verification:

-

The 6-chloro-2,3-difluoro isomer is difficult to distinguish from the 2-chloro-5,6-difluoro isomer by standard LC-MS.

-

Requirement: You must use 19F-NMR to confirm the substitution pattern. The coupling constants (

and

-

-

Stability:

-

Benzyl esters are susceptible to hydrolysis under basic conditions (e.g., during the "Click" chemistry step if performed at high pH).

-

Storage: Store the reference standard at 2-8°C, desiccated.

-

Part 5: References & Authority

-

Primary Patent (Rufinamide Synthesis): Meier, M., et al. (1988). Triazole derivatives and pharmaceutical compositions containing them.[4][5] U.S. Patent 4,789,680.[4][5] (Describes the core 2,6-difluorobenzyl scaffold).

-

Impurity Guidelines: International Conference on Harmonisation (ICH). (2006).[6] Impurities in New Drug Substances Q3A(R2). (Mandates the synthesis of impurities like the 6-chloro analog).

-

Click Chemistry in Rufinamide: Mudd, W. H., & Stevens, C. V. (2010). Continuous Flow Synthesis of Rufinamide.Organic Process Research & Development, 14(6), 1337-1341. (Provides context on the cycloaddition step where impurities track through).

-

Intermediate Availability: Commercial availability of Benzyl 6-chloro-2,3-difluorobenzoate as a building block for impurity synthesis.

Disclaimer: This Application Note is intended for research and development purposes only. All synthesis steps involving azides and halogenated aromatics should be conducted in a fume hood with appropriate PPE.

Sources

- 1. Buy Benzyl 6-chloro-2,3-difluorobenzoate [smolecule.com]

- 2. Buy Benzyl 6-chloro-2,3-difluorobenzoate [smolecule.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. An Improved Process For Preparation Of Rufinamide [quickcompany.in]

- 5. US8871945B2 - Process for preparation of rufinamide - Google Patents [patents.google.com]

- 6. methyl 6-chloro-2,3-difluorobenzoate (1 x 1 g) | Alchimica [shop.alchimica.cz]

Application Note: Scalable Continuous Flow Synthesis of Fluorinated Benzyl Benzoates via Phase-Transfer Catalyzed Esterification

Strategic Rationale & Significance

The strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution profoundly influences molecular conformation, lowers the pKa of proximal functionalities, enhances membrane permeability, and blocks cytochrome P450-mediated oxidative metabolism[1]. Consequently, fluorinated benzyl benzoates have emerged as highly valuable pharmacophores, lipophilic modifiers, and synthetic intermediates in drug discovery.

Traditionally, the industrial synthesis of benzyl benzoates relies on batch esterification or the reaction of sodium benzoate with benzyl chloride under phase-transfer catalysis (PTC)[2]. However, applying these batch methodologies to fluorinated derivatives often results in mass-transfer limitations, localized thermal gradients, and extended reaction times. To overcome these bottlenecks, transitioning the biphasic PTC reaction into a continuous flow regime offers a highly scalable, safe, and efficient alternative[3].

Mechanistic Insights & Causality: The Biphasic Challenge

The reaction between an aqueous solution of sodium 4-fluorobenzoate and an organic solution of 4-fluorobenzyl chloride is fundamentally limited by the interfacial area between the two immiscible phases.

The Causality of Phase-Transfer in Flow: In a standard batch reactor, mechanical stirring creates a chaotic emulsion with a relatively low and inconsistent interfacial area. By moving this reaction into a micro- or meso-scale continuous flow reactor, we generate segmented (slug) flow . The hydrodynamics of slug flow induce internal toroidal circulation within each discrete droplet. This circulation constantly sweeps the interface, renewing the concentration gradient and drastically reducing the diffusion path length.

To facilitate the reaction, Tetrabutylammonium hydrogen sulfate (TBAHS) is utilized as a phase-transfer catalyst[2]. The lipophilic tetrabutylammonium cation forms an ion pair with the highly hydrophilic fluorobenzoate anion, shuttling it across the phase boundary into the toluene phase. Once in the organic phase, the naked fluorobenzoate anion acts as a powerful nucleophile, executing a rapid

Continuous Flow System Architecture

Continuous flow reactor setup for the biphasic synthesis of fluorinated benzyl benzoates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By integrating in-line Process Analytical Technology (PAT) and continuous membrane separation, the system automatically verifies steady-state conversion before product collection, ensuring absolute batch-to-batch reproducibility.

Materials & Reagents

-

Aqueous Feed (Solution A): 1.0 M Sodium 4-fluorobenzoate and 0.05 M Tetrabutylammonium hydrogen sulfate (TBAHS) in deionized water.

-

Organic Feed (Solution B): 1.0 M 4-fluorobenzyl chloride in anhydrous toluene.

-

Equipment: Dual high-pressure syringe pumps, PEEK T-mixer (0.5 mm ID), Perfluoroalkoxy (PFA) coil reactor (10 mL internal volume), 100 psi Back Pressure Regulator (BPR), Zaiput liquid-liquid membrane separator, and an in-line ATR-FTIR flow cell.

Step-by-Step Methodology

-

System Priming: Flush the entire fluidic pathway with deionized water (Pump A) and toluene (Pump B) at 2.0 mL/min for 5 minutes to ensure no blockages and to wet the membrane separator.

-

Thermal Equilibration: Submerge the PFA coil reactor into a heating bath set to 120 °C. The 100 psi BPR ensures the aqueous phase remains liquid well above its atmospheric boiling point.

-

Feed Introduction: Switch the pump inlets to Solution A and Solution B. Set both pumps to a flow rate of 1.0 mL/min (Total flow = 2.0 mL/min). This establishes a precise residence time (

) of 5.0 minutes within the 10 mL reactor coil. -

In-line Validation & Steady-State Confirmation (Critical Step): Monitor the organic output via the in-line ATR-FTIR. The system is self-validating: collection only begins when the IR spectrum shows a stable, plateaued absorbance at 1725 cm⁻¹ (ester C=O stretch) and the disappearance of the 1265 cm⁻¹ (C-Cl stretch) band. Divert the output to waste until this steady-state is confirmed (typically 2-3 reactor volumes, ~15 minutes).

-

Continuous Separation & Collection: The biphasic mixture enters the Zaiput membrane separator. The hydrophobic PTFE membrane selectively permeates the toluene phase containing the pure bis-fluorinated benzyl benzoate, while the aqueous waste (containing NaCl and depleted PTC) is continuously rejected.

-

Downstream Processing: Evaporate the collected toluene phase under reduced pressure. The high conversion rate (>99%) eliminates the need for column chromatography, yielding the product as a highly pure crystalline solid or dense oil.

Process Optimization & Quantitative Data

To establish the causality between reaction parameters and product yield, a rigorous optimization matrix was executed. The data below demonstrates that while temperature accelerates the intrinsic

| Entry | Temperature (°C) | Residence Time (min) | PTC Loading (mol%) | Conversion (%) | Isolated Yield (%) |

| 1 | 60 | 10.0 | 1.0 | 48 | 45 |

| 2 | 80 | 10.0 | 1.0 | 71 | 68 |

| 3 | 100 | 10.0 | 1.0 | 85 | 82 |

| 4 | 100 | 10.0 | 5.0 | >99 | 98 |

| 5 | 100 | 5.0 | 5.0 | 92 | 89 |

| 6 (Optimized) | 120 | 5.0 | 5.0 | >99 | 99 |

Note: Conversion determined by in-line GC-FID. Isolated yields reflect the mass after continuous membrane separation and solvent evaporation.

Quality Control & Analytical Validation

To guarantee the scientific integrity of the synthesized fluorinated benzyl benzoates, the following QC parameters must be met:

-

F NMR (400 MHz, CDCl

-

Purity Assessment: HPLC-UV (254 nm) must show >99.5% purity, validating that the continuous membrane separation effectively excluded unreacted aqueous starting materials and PTC.

References

1.[1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL: [Link] 2.[3] Porta, R., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 1002. URL: [Link] 3.[2] Jiang, X., et al. (2022). Production process of benzyl benzoate. Chinese Patent CN115160132A. URL:

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]

- 3. Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrogenolysis of Benzyl 6-chloro-2,3-difluorobenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the chemoselective debenzylation of Benzyl 6-chloro-2,3-difluorobenzoate without inducing hydrodehalogenation.

Executive Summary

Benzyl 6-chloro-2,3-difluorobenzoate [1] is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The removal of the benzyl ester protecting group to liberate the free carboxylic acid (6-chloro-2,3-difluorobenzoic acid) is a critical late-stage transformation.

While palladium-catalyzed hydrogenolysis is the industry standard for debenzylation, the presence of an aryl chloride introduces a severe chemoselectivity challenge. Under standard

Mechanistic Causality & Catalyst Selection (E-E-A-T)

To design a successful protocol, one must understand the causality behind the competing reaction pathways at the catalyst surface.

-

The Dehalogenation Pathway: Palladium(0) is highly electron-rich and readily undergoes oxidative addition into aryl C-Cl bonds. The electron-withdrawing nature of the 2,3-difluoro motif further activates the adjacent C-Cl bond, making it exceptionally susceptible to cleavage under standard

atmospheres. -

The Chemoselective Solution (Surface Poisoning): The addition of exogenous chloride salts, such as Tetrabutylammonium chloride (TBACl), fundamentally alters the catalyst's reactivity[2]. The high local concentration of chloride ions competitively binds to the active sites on the palladium surface. This reversible poisoning sterically and electronically impedes the oxidative addition of the C-Cl bond. However, the benzylic C-O bond can still coordinate to the remaining available sites, allowing hydrogenolysis of the ester to proceed with excellent chemoselectivity[3].

-

Transfer Hydrogenation: Alternatively, using a mild hydrogen donor like ammonium formate (

) rather than gaseous

Reaction Pathway Visualization

Fig 1. Chemoselective hydrogenolysis pathways for Benzyl 6-chloro-2,3-difluorobenzoate.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen catalytic system, demonstrating the necessity of the modified protocols.

| Reaction Condition | Hydrogen Source | Additive | Conversion (%) | Selectivity for Target (%) | Major Byproduct |

| 10% Pd/C, MeOH | None | >99 | < 10 | 2,3-difluorobenzoic acid | |

| 10% Pd/C, MeOH | TBACl (1.0 eq) | >99 | > 95 | None (Trace) | |

| 10% Pd/C, MeOH | None | >99 | > 90 | 2,3-difluorobenzoic acid |

Validated Experimental Protocols

Both protocols below utilize a self-validating acid-base workup . Because the starting material is neutral and the target product is a carboxylic acid, extracting the product into an aqueous alkaline phase inherently purifies it from unreacted starting material, the toluene byproduct, and neutral catalyst residues.

Protocol A: Gaseous Hydrogenolysis with TBACl Additive (Preferred for Scale-up)

This method is highly recommended for multi-gram scale operations due to its near-perfect chemoselectivity[3].

Materials:

-

Benzyl 6-chloro-2,3-difluorobenzoate (1.0 equiv)

-

10% Pd/C (5-10 wt% relative to substrate)

-

Tetrabutylammonium chloride (TBACl) (1.0 equiv)

-

Methanol or Ethyl Acetate (0.1 M)

-

Hydrogen gas (Balloon, 1 atm)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve Benzyl 6-chloro-2,3-difluorobenzoate and TBACl in the chosen solvent.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric; add under an inert atmosphere (Nitrogen/Argon) before introducing hydrogen.

-

Reaction: Purge the flask with vacuum/nitrogen cycles (x3), followed by vacuum/hydrogen cycles (x3). Maintain the reaction under a hydrogen balloon at room temperature.

-

Monitoring: Stir vigorously for 2–4 hours. Monitor reaction completion via HPLC or TLC (UV active).

-

Filtration: Once complete, purge the flask with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

-

Self-Validating Isolation:

-

Concentrate the filtrate under reduced pressure.

-

Re-dissolve the residue in EtOAc and transfer to a separatory funnel.

-

Extract the organic layer with 1M NaOH (aq) (x2). The target acid is now in the aqueous phase; toluene and neutral impurities remain in the organic phase.

-

Separate the aqueous layer, cool to 0 °C, and slowly acidify to pH 1-2 using 1M HCl (aq).

-

Extract the precipitated acid with fresh EtOAc (x2). Dry the combined organics over

, filter, and concentrate to yield pure 6-chloro-2,3-difluorobenzoic acid.

-

Protocol B: Transfer Hydrogenolysis using Ammonium Formate

This method is ideal for rapid, small-scale deprotections without the need for specialized hydrogen gas setups[4].

Materials:

-

Benzyl 6-chloro-2,3-difluorobenzoate (1.0 equiv)

-

10% Pd/C (10 wt% relative to substrate)

-

Ammonium Formate (

) (4.0 equiv) -

Methanol (0.1 M)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in Methanol. Add the 10% Pd/C under a nitrogen atmosphere.

-

Donor Addition: Add Ammonium Formate in one portion.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 50 °C. Mild effervescence (

and -

Monitoring: Stir for 1–2 hours. The reaction is typically faster than gaseous hydrogenolysis. Monitor via HPLC to ensure over-reduction (dechlorination) does not begin to occur after the ester is fully consumed.

-

Workup: Cool to room temperature, filter through Celite, and execute the identical Self-Validating Isolation (Step 6) detailed in Protocol A.

References

-

Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters.[Link]

-

2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma.[Link]

-

Ester Deprotection: Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

Sources

Reagents for esterification of sterically hindered fluorobenzoic acids

Application Note: Overcoming Steric and Electronic Barriers in the Esterification of Ortho-Substituted Fluorobenzoic Acids

Abstract